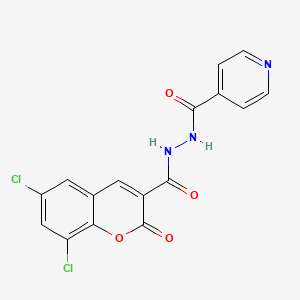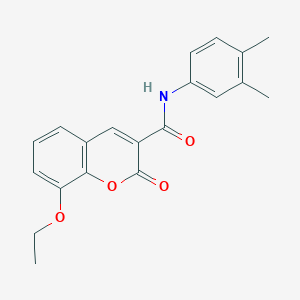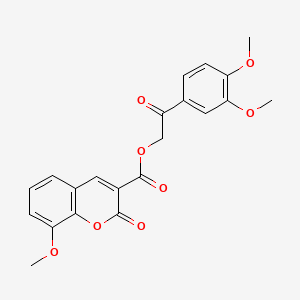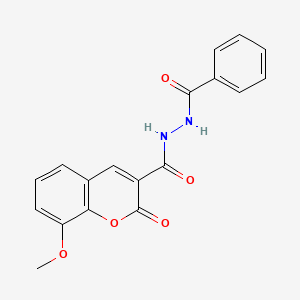![molecular formula C16H18N4O3S B6479973 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941266-76-8](/img/structure/B6479973.png)
5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule. It features a mix of functionalities like oxazole, sulfonyl, and nitrile groups, making it an interesting subject for synthetic chemistry and pharmacological research. This article delves into the compound's synthetic methods, reactions, research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis often starts with the formation of the oxazole ring. Typically, this involves a cyclization reaction using amino acids or similar precursors under acidic or basic conditions.
Step 2: : The methylamino group is introduced through an amination reaction, often using methylamine or methylamine derivatives.
Step 3: : The sulfonyl group attached to the piperidine ring is generally introduced through sulfonylation reactions, which use sulfonyl chlorides in the presence of a base.
Step 4: : The phenyl ring with the piperidine-1-sulfonyl substituent is then coupled with the oxazole nucleus using palladium-catalyzed cross-coupling reactions, like Suzuki or Stille coupling, under inert conditions.
Step 5: : Finally, the nitrile group is introduced via cyanation reactions, often using reagents like cyanogen bromide or other cyanide sources.
Industrial Production Methods
The industrial-scale production follows similar synthetic routes but requires optimization for yield, safety, and cost-efficiency. Reactions are typically performed in continuous flow reactors to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions yield different amines or alcohols, typically using hydride donors like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic or electrophilic substitution reactions modify the phenyl or oxazole rings, utilizing reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, mild acids, or bases.
Reduction: : Lithium aluminum hydride, hydrogen gas with palladium/carbon catalyst.
Substitution: : Alkyl halides, acyl chlorides, in solvents like acetonitrile or toluene, often with bases like pyridine.
Major Products Formed
Oxidation: : Derivatives with hydroxyl or carbonyl groups.
Reduction: : Secondary amines, primary alcohols.
Substitution: : Alkylated or acylated derivatives of the phenyl or oxazole rings.
Scientific Research Applications
Chemistry
In synthetic chemistry, the compound serves as an intermediate for the preparation of more complex organic molecules. Its multifunctional nature makes it a valuable building block in combinatorial chemistry.
Biology and Medicine
In pharmacology, this compound and its derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The piperidine sulfonyl group often plays a crucial role in the compound’s interaction with biological targets, making it a candidate for developing new drugs.
Industry
In the industrial sector, the compound is investigated for use in materials science, particularly for developing novel polymers or as a ligand in catalysis.
Mechanism of Action
The compound’s mechanism of action is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrile and sulfonyl groups often engage in hydrogen bonding or electrostatic interactions, modulating the activity of the target proteins or enzymes. This can lead to changes in signal transduction pathways, influencing biological processes like cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-(methylamino)-2-(phenyl)-1,3-oxazole-4-carbonitrile: : Lacks the sulfonyl-piperidine group, influencing its biological activity.
2-[4-(piperidine-1-sulfonyl)phenyl]-5-aminomethyl-1,3-oxazole: : Contains an aminomethyl group instead of a nitrile, altering its chemical reactivity and biological effects.
Uniqueness
This compound stands out due to the combination of the oxazole, sulfonyl, nitrile, and piperidine groups, providing a unique set of chemical and biological properties. The presence of the sulfonyl-piperidine moiety is particularly noteworthy, as it significantly enhances the molecule’s ability to interact with biological targets, setting it apart from its analogs.
Properties
IUPAC Name |
5-(methylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-16-14(11-17)19-15(23-16)12-5-7-13(8-6-12)24(21,22)20-9-3-2-4-10-20/h5-8,18H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPANDLAVXRKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6479895.png)
![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)
![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)




![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479947.png)
![4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479955.png)
![5-(piperidin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479976.png)
![5-(4-methylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479991.png)
![2-[4-(piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6479999.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480009.png)
![2-[4-(morpholine-4-sulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6480011.png)
